molecular formula C13H16BFN2O2 B14906234 7-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole

7-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole

Cat. No.: B14906234
M. Wt: 262.09 g/mol
InChI Key: VONKTHCETQWIQP-UHFFFAOYSA-N
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Description

7-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole is a chemical compound with the molecular formula C15H19BFNO2 It is a derivative of indazole, a bicyclic aromatic heterocycle, and contains a boronate ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole typically involves the reaction of 7-fluoroindazole with bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, and requires a base, such as potassium carbonate, to facilitate the formation of the boronate ester. The reaction is typically conducted in a solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

7-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole undergoes various chemical reactions, including:

    Oxidation: The boronate ester group can be oxidized to form a boronic acid derivative.

    Reduction: The compound can be reduced under specific conditions to modify the indazole ring.

    Substitution: The fluorine atom on the indazole ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or sodium perborate in an aqueous medium.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed

    Oxidation: 7-Fluoro-5-boronic acid-1H-indazole.

    Reduction: Reduced indazole derivatives with modified electronic properties.

    Substitution: Various substituted indazole derivatives depending on the nucleophile used.

Scientific Research Applications

7-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential as a bioactive molecule with applications in drug discovery and development.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and as a reagent in various chemical processes.

Mechanism of Action

The mechanism of action of 7-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole involves its interaction with specific molecular targets and pathways. The boronate ester group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and molecular recognition. The fluorine atom enhances the compound’s stability and lipophilicity, facilitating its interaction with biological membranes and proteins.

Comparison with Similar Compounds

Similar Compounds

    7-Fluoroindazole: Lacks the boronate ester group, making it less versatile in chemical reactions.

    5-Bromo-7-fluoroindazole: Contains a bromine atom instead of the boronate ester, leading to different reactivity and applications.

    7-Fluoro-1H-indazole-5-boronic acid: Similar structure but with a boronic acid group instead of the boronate ester.

Uniqueness

7-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole is unique due to the presence of both a fluorine atom and a boronate ester group. This combination imparts distinct chemical properties, such as enhanced stability, reactivity, and potential for diverse applications in various fields of research.

Properties

Molecular Formula

C13H16BFN2O2

Molecular Weight

262.09 g/mol

IUPAC Name

7-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole

InChI

InChI=1S/C13H16BFN2O2/c1-12(2)13(3,4)19-14(18-12)9-5-8-7-16-17-11(8)10(15)6-9/h5-7H,1-4H3,(H,16,17)

InChI Key

VONKTHCETQWIQP-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C(=C2)F)NN=C3

Origin of Product

United States

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